Cas no 279262-31-6 ((4-(Ethoxymethyl)phenyl)boronic acid)

(4-(Ethoxymethyl)phenyl)boronic acid is a boronic acid derivative featuring an ethoxymethyl substituent on the phenyl ring. This compound is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high efficiency and selectivity. Its stability under typical reaction conditions and compatibility with various catalysts make it a valuable reagent in pharmaceutical and materials science research. The ethoxymethyl group enhances solubility in organic solvents, facilitating handling and reaction optimization. Additionally, its well-defined reactivity profile ensures consistent performance in constructing complex molecular architectures. Proper storage under inert conditions is recommended to maintain its stability over time.
(4-(Ethoxymethyl)phenyl)boronic acid structure
279262-31-6 structure
Product Name:(4-(Ethoxymethyl)phenyl)boronic acid
CAS No:279262-31-6
MF:C9H13BO3
MW:180.008723020554
MDL:MFCD08701751
CID:828716
PubChem ID:23005411
Update Time:2025-06-29

(4-(Ethoxymethyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Ethoxymethyl)phenyl)boronic acid
    • [4-(ethoxymethyl)phenyl]boronic acid
    • 4-(Ethoxymethyl)phenylboronic acid
    • 4-Ethoxymethylphenylboronic acid
    • SCHEMBL13978537
    • CS-0174787
    • 279262-31-6
    • MFCD08701751
    • BS-27809
    • DTXSID60629655
    • AKOS004115063
    • 4-Ethoxymethylphenylboronic acid, AldrichCPR
    • I12117
    • 4-Ethoxymethylphenylboronic acid
    • (4-(Ethoxymethyl)phenyl)boronicacid
    • MDL: MFCD08701751
    • Inchi: 1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3
    • InChI Key: DGUPNEQXGIBFDX-UHFFFAOYSA-N
    • SMILES: O(CC)CC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 180.09600
  • Monoisotopic Mass: 180.0957744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: -0.09710

(4-(Ethoxymethyl)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-(Ethoxymethyl)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:279262-31-6)(4-(Ethoxymethyl)phenyl)boronic acid
Order Number:A876827
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:51
Price ($):488.0
Email:sales@amadischem.com

Additional information on (4-(Ethoxymethyl)phenyl)boronic acid

Introduction to (4-(Ethoxymethyl)phenyl)boronic Acid (CAS No. 279262-31-6)

(4-(Ethoxymethyl)phenyl)boronic acid, identified by its CAS number 279262-31-6, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its phenyl ring substituted with an ethoxymethyl group and a boronic acid moiety, exhibits unique chemical properties that make it a valuable tool in various synthetic and analytical applications.

The boronic acid functional group in (4-(Ethoxymethyl)phenyl)boronic acid is particularly noteworthy due to its ability to participate in diverse chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. These reactions are foundational in the development of novel pharmaceuticals and agrochemicals, underscoring the importance of boronic acids as intermediates and reagents.

In recent years, there has been a surge in research focused on the development of boronic acid derivatives for their potential applications in drug discovery and diagnostics. The< strong>Ethoxymethyl substituent in the phenyl ring of this compound introduces a degree of steric hindrance and electronic modulation, which can be exploited to fine-tune the reactivity and selectivity of the boronic acid group. This has led to its incorporation into various high-throughput screening campaigns aimed at identifying new bioactive compounds.

One of the most compelling aspects of (4-(Ethoxymethyl)phenyl)boronic acid is its utility in the field of glycoscience. Boronic acids are known to form reversible complexes with sugars, a property that has been leveraged to develop lectin inhibitors and other carbohydrate-based therapeutics. The specific interaction between the boronic acid group and carbohydrate moieties can be modulated by the< strong>Ethoxymethyl side chain, allowing for the design of more selective and potent inhibitors.

Moreover, this compound has found applications in materials science, particularly in the development of organic electronic devices. The ability of boronic acids to form stable coordination complexes with metals has been utilized to create novel materials with enhanced electronic properties. The< strong>Ethoxymethyl group in (4-(Ethoxymethyl)phenyl)boronic acid contributes to its solubility and processability, making it an attractive candidate for use in thin-film technologies and other advanced material systems.

The synthesis of< strong>(4-(Ethoxymethyl)phenyl)boronic acid typically involves multi-step organic transformations, starting from readily available precursors such as 4-bromoacetophenone. The introduction of the ethoxymethyl group is often achieved through nucleophilic substitution reactions, while the subsequent installation of the boronic acid functionality can be accomplished via lithiation-borylation or direct borylation methods. These synthetic routes highlight the compound's accessibility and versatility for further functionalization.

In clinical research, derivatives of< strong>(4-(Ethoxymethyl)phenyl)boronic acid have been explored for their potential therapeutic effects. For instance, modifications to the< strong>Ethoxymethyl group have been investigated to improve pharmacokinetic profiles and reduce off-target effects. Such studies underscore the compound's significance as a building block for drug discovery efforts aimed at treating a wide range of diseases.

The analytical characterization of< strong>(4-(Ethoxymethyl)phenyl)boronic acid is another critical aspect that has been extensively studied. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and understand its behavior in different environments. These analytical methods not only confirm the identity of the compound but also provide insights into its reactivity and interactions with other molecules.

The environmental impact of< strong>(4-(Ethoxymethyl)phenyl)boronic acid is also a subject of interest. While boron-containing compounds are generally not considered highly toxic, their persistence in aquatic environments can pose challenges. Research is ongoing to develop sustainable synthetic methods that minimize environmental footprint while maintaining high yields and purity standards.

In conclusion, (4-(Ethoxymethyl)phenyl)boronic acid (CAS No. 279262-31-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, a key component in glycoscience research, and a promising material for advanced technological applications. As our understanding of its properties continues to evolve, so too will its role in driving innovation in chemistry and related fields.

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Amadis Chemical Company Limited
(CAS:279262-31-6)(4-(Ethoxymethyl)phenyl)boronic acid
A876827
Purity:99%
Quantity:5g
Price ($):488.0
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